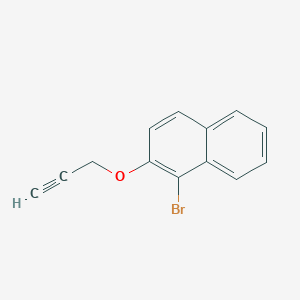

1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

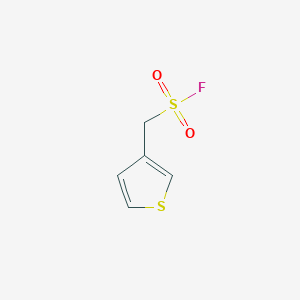

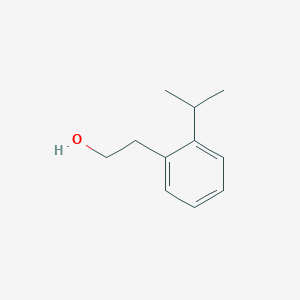

“1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene” is an organic compound with the molecular formula C13H9BrO . It is typically used for research purposes.

Synthesis Analysis

The synthesis of similar compounds, such as propargyl aryl ethers, has been reported in the literature . These compounds were prepared in yields ranging from 85-97% by alkylation of the corresponding phenols with propargyl bromide or 1-bromo-2-butyne .Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene” can be represented by the SMILES stringBrC1=CC=C2C=C(C=CC2=C1)OCC#C . This indicates that the compound contains a bromine atom attached to a naphthalene ring, which is further connected to a prop-2-yn-1-yloxy group. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 261.11 .Scientific Research Applications

Structural Studies

- Crystal Structure Analysis : The compound 1,6-Bis(prop-2-yn-1-yloxy)naphthalene, closely related to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene, has been analyzed for its crystal structure. It consists of two prop-2-yn-1-yloxy groups attached to a naphthalene ring system. This study helps in understanding intermolecular interactions, such as C—H⋯π and C—H⋯O hydrogen bonds in similar compounds (Yang, Shi, & Pang, 2011).

Synthesis and Chemical Reactions

- Selective Synthesis : Research on bromo-substituted naphthalene derivatives, which include compounds similar to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene, focuses on developing efficient methods for their synthesis. This is crucial in fields like materials and supramolecular chemistry (Ping, 2012).

- Chemoselective Suzuki–Miyaura Reactions : The compound has been utilized in Suzuki–Miyaura reactions, a type of cross-coupling reaction, to produce aryl-substituted naphthalenes. This highlights its role in synthesizing complex organic structures (Hassan, Hussain, Villinger, & Langer, 2012).

Environmental and Safety Studies

- Pyrolysis and Environmental Impact : Studies have examined the pyrolysis of brominated hydrocarbons, which are structurally similar to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene, to understand the formation of hazardous byproducts like brominated dioxins. This is significant in assessing the environmental and health impact of such compounds (Evans & Dellinger, 2003).

Photophysical Studies

- Photophysical Behavior : Research has been conducted on the photophysical properties of probes that contain structures similar to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene. These studies are essential in understanding the behavior of such compounds under different conditions, which has implications in biological systems (Cerezo et al., 2001).

Pharmaceutical and Biological Research

- Anticancer Drug Synthesis : A compound structurally related to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene has been synthesized for its potential as an anticancer drug. This demonstrates the compound's relevance in the development of new pharmaceuticals (Dhuda et al., 2021).

- β-Adrenergic Receptor Blocker Precursor : The compound has been used in the synthesis of β-adrenergic receptor blockers, showcasing its potential in the development of cardiovascular drugs (Taşdemir, Kalay, Dertli, & Şahin, 2020).

Safety and Hazards

properties

IUPAC Name |

1-bromo-2-prop-2-ynoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h1,3-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEDNMWTIBLPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C2=CC=CC=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2813661.png)

![4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride](/img/structure/B2813665.png)

![1-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2813669.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2813673.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide](/img/structure/B2813674.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2813675.png)

![N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2813678.png)